molecular formula C12H13N3O3S B2843692 5-Isobutyl-2-mercapto-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-7-carboxylic acid CAS No. 1322604-68-1

5-Isobutyl-2-mercapto-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-7-carboxylic acid

Cat. No.: B2843692
CAS No.: 1322604-68-1
M. Wt: 279.31
InChI Key: MBVUDERVMILEGF-UHFFFAOYSA-N
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Description

5-Isobutyl-2-mercapto-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-7-carboxylic acid (IUPAC name) is a heterocyclic compound featuring a pyrido[2,3-d]pyrimidine core with key functional groups:

  • Position 2: Mercapto (-SH) group, enhancing redox activity.
  • Position 4: Oxo (=O) group, contributing to hydrogen bonding.
  • Position 5: Isobutyl substituent, influencing lipophilicity and steric effects.
  • Position 7: Carboxylic acid (-COOH), critical for solubility and bioactivity.

Its molecular formula is C₁₂H₁₃N₃O₃S (molecular weight: 279.32 g/mol), with predicted properties including a density of ~1.36 g/cm³ and pKa ~3.21, suggesting moderate acidity .

Properties

IUPAC Name

5-(2-methylpropyl)-4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidine-7-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3S/c1-5(2)3-6-4-7(11(17)18)13-9-8(6)10(16)15-12(19)14-9/h4-5H,3H2,1-2H3,(H,17,18)(H2,13,14,15,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBVUDERVMILEGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC(=NC2=C1C(=O)NC(=S)N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isobutyl-2-mercapto-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-7-carboxylic acid can be achieved through several methods. One common approach involves the condensation of 5-formyl-4-methylaminopyrimidines with arylacetonitriles, followed by hydrolysis of the 7-imino group . Another method includes the reaction of 4-amino-5-formylpyrimidines with cyanoacetic ester . Additionally, the three-component reaction of 6-amino-2-(methylsulfanyl)pyrimidin-4(3H)-one with benzaldehydes and cyanoacetate has been reported .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is also common in industrial settings due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Isobutyl-2-mercapto-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the sulfur atom or the pyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and substituted pyrimidines .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity : Research indicates that derivatives of pyrido[2,3-d]pyrimidine compounds exhibit antimicrobial properties. Studies have shown that 5-Isobutyl-2-mercapto-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-7-carboxylic acid can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics .

Anticancer Potential : The compound has been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the regulation of specific signaling pathways involved in cell cycle arrest and apoptosis . This opens avenues for further research into its use as a chemotherapeutic agent.

Neuropharmacology

Recent studies have explored the role of this compound in neuropharmacology, particularly concerning neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has shown promise in modulating neuroinflammatory responses and protecting neuronal cells from oxidative stress-induced damage. This suggests potential applications in the development of neuroprotective agents .

Enzyme Inhibition

The compound has been identified as a potential inhibitor of certain enzymes involved in metabolic pathways linked to disease states. For example, it may inhibit enzymes related to the kynurenine pathway, which is implicated in various psychiatric disorders and neurodegenerative diseases. This inhibition could lead to novel therapeutic strategies aimed at restoring metabolic balance in affected individuals .

Case Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of pyrido[2,3-d]pyrimidine compounds demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the mercapto group enhanced the efficacy of the compound against these pathogens.

Case Study 2: Neuroprotective Effects

In vitro studies on neuronal cell cultures exposed to oxidative stress showed that treatment with this compound resulted in reduced cell death and improved cell viability compared to untreated controls. These findings support its potential use in therapeutic formulations aimed at neuroprotection.

Mechanism of Action

The mechanism of action of 5-Isobutyl-2-mercapto-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), by binding to their active sites and preventing substrate access . This inhibition can lead to the disruption of cell cycle progression and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Structural Features and Bioactivity of Pyrido[2,3-d]pyrimidine Derivatives
Compound Name Substituents Bioactivity Key Findings Reference
Target Compound
(5-Isobutyl-2-mercapto-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-7-carboxylic acid)
2-SH, 4-O, 5-isobutyl, 7-COOH Not explicitly reported (in evidence) Predicted solubility and redox potential due to -SH and -COOH groups.
5-Aryl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acids (f9, f10) 4-O, 5-aryl (methoxy groups), 7-COOH Antioxidant DPPH radical scavenging activity comparable to standard drugs (IC₅₀ ~15–20 μM). Methoxy groups at ortho/meta/para positions modulate activity.
1-Alkyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamides 1-alkyl (methyl, propyl), 4-O, 2-carboxamide Antibiofilm MIC >200 mg/L against E. coli and P. aeruginosa; MIC = 75 mg/L (6b) against S. aureus. Carboxamide group enhances biofilm inhibition.
2-Hydroxy-5-isobutyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-7-carboxylic acid 2-OH (vs. 2-SH in target), 5-isobutyl, 7-COOH Not reported Lower predicted acidity (pKa ~3.21) compared to mercapto analogs. Hydroxy group may reduce redox activity.
1-Cyclopentyl-7-cyclopropyl-2-mercapto-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid 1-cyclopentyl, 7-cyclopropyl, 2-SH, 4-O, 5-COOH Antiviral/Cancer SPOP inhibition (kidney cancer) and HCV inhibition reported for related iminodipyridinopyrimidines. Cycloalkyl groups enhance target specificity.

Substituent Effects on Activity

  • Mercapto (-SH) vs.
  • Isobutyl vs.
  • Carboxylic Acid (-COOH) vs. Carboxamide (-CONH₂) at Position 7 : Carboxylic acid increases solubility (predicted aqueous solubility ~0.5 mg/mL), whereas carboxamides in pyrrolo-fused derivatives improve biofilm inhibition .

Key Research Findings

Antioxidant Activity : Mercapto and aryl-substituted derivatives (e.g., f9/f10) show potent DPPH scavenging, suggesting the target compound may share similar redox properties .

Antimicrobial Potential: While the target compound’s activity is unreported, carboxamide analogs exhibit selective antibiofilm effects against S. aureus (MIC = 75 mg/L) .

Synthetic Efficiency: Nanocatalysts and microwave techniques achieve >95% yields for related compounds, highlighting opportunities for optimizing the target’s synthesis .

Biological Activity

5-Isobutyl-2-mercapto-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-7-carboxylic acid (CAS: 1322604-68-1) is a compound with significant potential in medicinal chemistry. Its unique structure, characterized by a pyrido-pyrimidine framework, suggests various biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C12H13N3O3S
  • Molecular Weight : 279.31 g/mol
  • Density : 1.46 g/cm³ (predicted)
  • Acidity Constant (pKa) : 3.11 (predicted)

Biological Activity Overview

Research indicates that compounds with similar structural motifs often exhibit a range of biological activities, including antiviral, antibacterial, and anticancer properties. The specific biological activities of this compound are still under investigation but show promise in several areas.

Antiviral Activity

Preliminary studies suggest that derivatives of pyrido-pyrimidine compounds can inhibit viral replication by targeting specific viral enzymes involved in nucleotide biosynthesis. For instance, compounds that inhibit IMP dehydrogenase (IMPDH) have shown effectiveness against various viruses by disrupting nucleotide synthesis essential for viral replication .

Antimicrobial Activity

The compound's thioether functional group may contribute to its antimicrobial properties. Similar compounds have demonstrated activity against a variety of bacterial strains. In vitro studies are needed to evaluate the specific antimicrobial efficacy of this compound against clinically relevant pathogens.

Anticancer Potential

Compounds with a pyrimidine backbone have been explored for their anticancer properties. Research has indicated that certain pyrimidine derivatives can inhibit cell proliferation and induce apoptosis in cancer cell lines. The mechanism often involves the inhibition of key enzymes in the cancer cell metabolism pathway or interference with DNA synthesis .

Case Studies and Research Findings

  • Antiviral Mechanisms :
    • A study on related compounds demonstrated that inhibition of IMPDH led to reduced viral loads in cell cultures infected with Dengue virus (DENV). The IC50 values for these compounds ranged from 0.20 to 0.26 μM, indicating potent antiviral activity .
  • Antimicrobial Evaluation :
    • In a comparative study of various thiophene and pyridine derivatives, several exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. Future studies should include the testing of 5-Isobutyl derivatives against these bacterial strains to establish its efficacy.
  • Anticancer Activity :
    • Research on pyrimidine analogs has shown promising results in inhibiting the growth of A431 vulvar epidermal carcinoma cells with IC50 values indicating effective inhibition of cell migration and invasion . Further exploration into the specific pathways affected by 5-Isobutyl derivatives could provide insights into their potential as anticancer agents.

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AntiviralIMPDH inhibition
AntimicrobialBacterial growth inhibition
AnticancerInhibition of cell proliferation

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